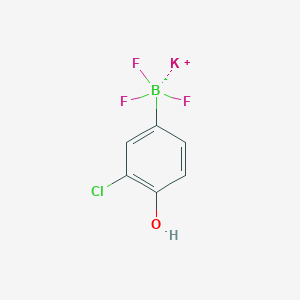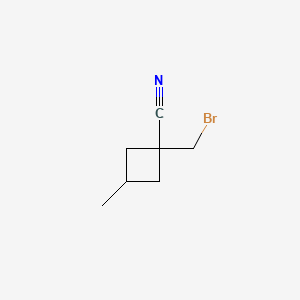
1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile, a mixture of diastereomers, is an organic compound with the molecular formula C7H11BrN. This compound is characterized by the presence of a bromomethyl group and a nitrile group attached to a cyclobutane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile typically involves the bromination of 3-methylcyclobutane-1-carbonitrile. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the desired diastereomers.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-2-methylcyclobutane-1-carbonitrile: Similar structure but with the methyl group at a different position on the cyclobutane ring.
Uniqueness
1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile is unique due to its specific arrangement of functional groups and the presence of diastereomers. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H10BrN |
|---|---|
分子量 |
188.06 g/mol |
IUPAC名 |
1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H10BrN/c1-6-2-7(3-6,4-8)5-9/h6H,2-4H2,1H3 |
InChIキー |
RPPFKAJFEMVKQQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(CBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
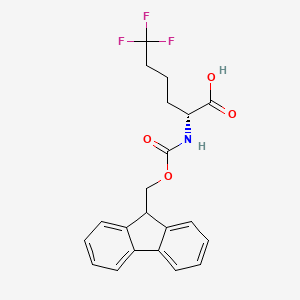
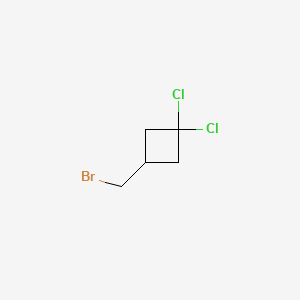
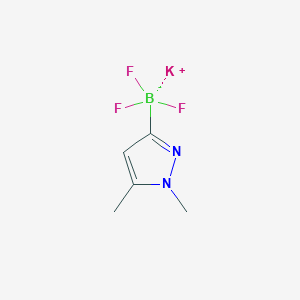
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)

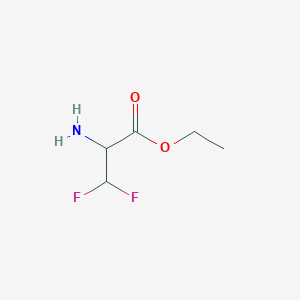
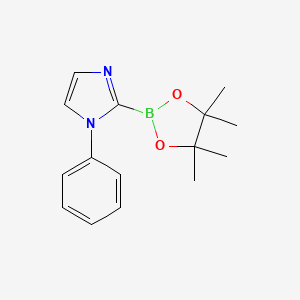
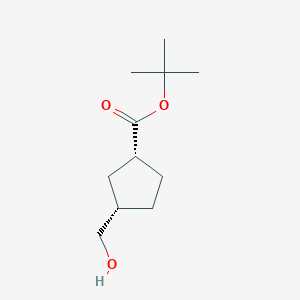
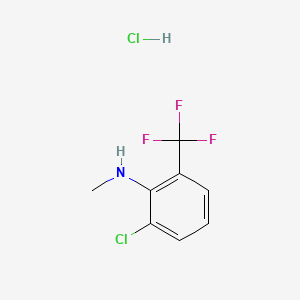
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)

![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
